molecular formula C7H13NS B13204958 9-Thia-3-azabicyclo[4.2.1]nonane

9-Thia-3-azabicyclo[4.2.1]nonane

Cat. No.: B13204958
M. Wt: 143.25 g/mol
InChI Key: CSDAKQPREBAHAU-UHFFFAOYSA-N
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Description

9-Thia-3-azabicyclo[421]nonane is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Thia-3-azabicyclo[4.2.1]nonane typically involves cycloaddition reactions. One common method is the [6π+2π]-cycloaddition of N-substituted azepines with alkynes, catalyzed by transition metal complexes such as cobalt (I) acetylacetonate . This reaction can yield the desired bicyclic structure in high yields under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using efficient catalysts, and ensuring the purity of the final product through techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-Thia-3-azabicyclo[4.2.1]nonane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-Thia-3-azabicyclo[4.2.1]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Thia-3-azabicyclo[4.2.1]nonane involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an agonist for nicotinic acetylcholine receptors, which are involved in neurotransmission . The compound’s bicyclic structure allows it to fit into the receptor binding sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Thia-3-azabicyclo[4.2.1]nonane is unique due to the presence of both sulfur and nitrogen atoms in its bicyclic structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds lacking either sulfur or nitrogen.

Properties

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

9-thia-3-azabicyclo[4.2.1]nonane

InChI

InChI=1S/C7H13NS/c1-2-7-5-8-4-3-6(1)9-7/h6-8H,1-5H2

InChI Key

CSDAKQPREBAHAU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCCC1S2

Origin of Product

United States

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